tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C12H22N4O2S. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the tert-butyl group and the triazole ring in its structure contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the isopropyl group: This step involves the alkylation of the triazole ring with isopropyl halides.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can undergo reduction reactions, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The isopropyl and tert-butyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure but different substituents.
Voriconazole: A triazole derivative with potent antifungal activity.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
IUPAC Name |
tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c1-8(2)16-9(14-15-10(16)19)6-7-13-11(17)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,17)(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGCXMOAJUDTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676817 |
Source
|
Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245806-45-4 |
Source
|
Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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